4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized via various chemical reactions involving commercially available building blocks, such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. These processes often result in pharmacologically relevant derivatives with applications across biological, medicinal, and industrial fields. For instance, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions leads to the formation of benzothiazine 1,1-dioxides, highlighting an efficient synthesis pathway for structurally related compounds (Fülöpová et al., 2015).
Catalytic Applications
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been demonstrated as an efficient and homogeneous catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through one-pot multi-component reactions (MCR) in water. This method offers several advantages, such as mild reaction conditions, high yields, and short reaction times, while also adhering to the principles of green chemistry (Khazaei et al., 2015).
Anticancer Activity
Compounds based on the scaffold of 4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Certain derivatives exhibited moderate to good inhibitory activity, with specific compounds showing potential as tubulin polymerization inhibitors, suggesting a mechanism for their anticancer effects (Kamal et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s primary targets and mode of action.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-24(2,3)19-15-13-18(14-16-19)17-25-21-11-7-8-12-22(21)30(28,29)26(23(25)27)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYQPIJGQWLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.